

Asoprisnil-d3: A Technical Guide to its Certificate of Analysis

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Compound of Interest		
Compound Name:	Asoprisnil-d3	
Cat. No.:	B15145529	Get Quote

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This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for **Asoprisnil-d3**, a deuterated analog of the selective progesterone receptor modulator (SPRM), Asoprisnil. Understanding the quality and characterization of this stable isotope-labeled internal standard is crucial for its application in quantitative bioanalytical studies.

Chemical and Physical Data

Asoprisnil-d3 is a synthetic steroid derivative. Below is a summary of its key chemical and physical properties.



Property	Value	
	(8S,11R,13S,14S,17S)-11-[4-[(E)-	
	hydroxyiminomethyl]phenyl]-17-methoxy-17-	
Chemical Name	(methoxymethyl)-13-methyl-	
	1,2,6,7,8,11,12,14,15,16-	
	decahydrocyclopenta[a]phenanthren-3-one-d3	
Molecular Formula	C28H32D3NO4	
Molecular Weight	452.61 g/mol	
CAS Number	199396-76-4 (unlabeled)	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, Methanol	

Representative Analytical Data

The following tables summarize the kind of quantitative data expected in a Certificate of Analysis for **Asoprisnil-d3**.

Table 1: Purity and Identity

Test	Method	Specification	Result
Purity (HPLC)	HPLC-UV	≥ 98.0%	99.5%
Identity (¹H NMR)	¹ H NMR	Conforms to structure	Conforms
Identity (Mass Spec)	ESI-MS	Conforms to structure	Conforms
Deuterium Incorporation	Mass Spec	≥ 99%	99.8%

Table 2: Physicochemical Properties

Test	Method	Result
Melting Point	Capillary Method	178-182 °C
Loss on Drying	TGA	< 0.5%



Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize **Asoprisnil-d3** are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm.
- Injection Volume: 10 μL.
- Procedure: A solution of Asoprisnil-d3 is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to determine the purity.

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

- Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
- · Ionization Mode: Positive ESI.
- Scan Range: m/z 100-1000.
- Procedure for Identity: The sample is infused into the mass spectrometer, and the resulting
 mass spectrum is analyzed for the presence of the protonated molecule [M+H]+
 corresponding to the molecular weight of Asoprisnil-d3.



• Procedure for Deuterium Incorporation: The isotopic distribution of the molecular ion peak is analyzed to confirm the presence and quantify the percentage of the d3 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Procedure: A sample of Asoprisnil-d3 is dissolved in the deuterated solvent, and the ¹H
 NMR spectrum is acquired. The chemical shifts, multiplicities, and integration of the signals
 are compared to the expected spectrum for the Asoprisnil structure, taking into account the
 absence of signals corresponding to the positions of deuterium labeling.

Mechanism of Action and Signaling Pathway

Asoprisnil is a selective progesterone receptor modulator (SPRM) that exhibits both agonistic and antagonistic effects on the progesterone receptor (PR). Its mechanism of action involves binding to the PR, which leads to a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA. The binding of the Asoprisnil-PR complex can either recruit co-activators or co-repressors to the transcriptional machinery, thereby modulating the expression of target genes.

Asoprisnil's tissue-selective effects are believed to be due to the differential expression of PR isoforms and the specific complement of co-regulators in different cell types.

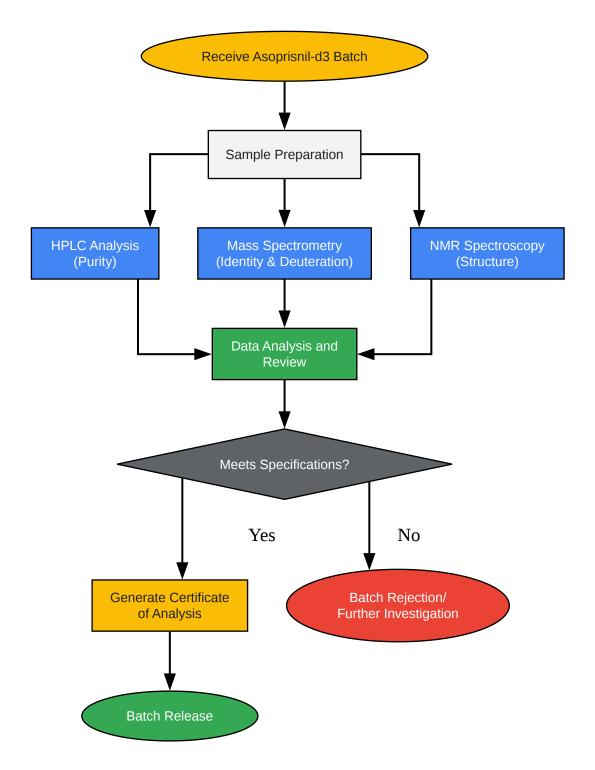
In addition to the classical nuclear receptor signaling, progestin signaling can also occur through non-genomic pathways. This involves the activation of cytoplasmic signaling cascades, such as the Src/Ras/Raf/MEK/ERK (MAPK) pathway, which can be initiated by membrane-associated progesterone receptors.

Caption: Asoprisnil signaling through genomic and non-genomic pathways.

Experimental Workflow for Quality Control



The following diagram illustrates a typical workflow for the quality control analysis of a batch of **Asoprisnil-d3**.



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Caption: Quality control workflow for Asoprisnil-d3 analysis.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com